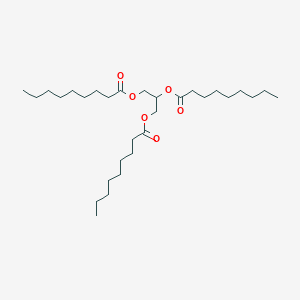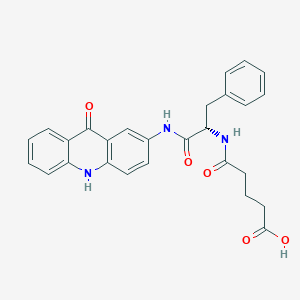
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is a chemical compound with the molecular formula C14H16N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group at the 3-position, an isopropyl group at the N-position, a phenyl group at the 6-position, and a 4-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions. The isopropyl group at the N-position can be added via alkylation reactions. The phenyl group at the 6-position can be introduced through Friedel-Crafts acylation or alkylation reactions.
Oxidation: The 4-oxide functional group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 4-oxide group to a hydroxylamine or amine group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, copper, nickel.
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxylamine or amine derivatives.
Substitution Products: Functionalized pyrazinecarboxamides.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell wall formation in microorganisms. In cancer cells, it may induce apoptosis or inhibit cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the isopropyl group and 4-oxide functional group.
3-Amino-N-propyl-6-phenyl-2-pyrazinecarboxamide 4-oxide: Similar structure but with a propyl group instead of an isopropyl group.
3-Amino-6-phenyl-N-methyl-2-pyrazinecarboxamide 4-oxide: Contains a methyl group instead of an isopropyl group.
Uniqueness
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is unique due to the presence of the isopropyl group at the N-position and the 4-oxide functional group. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
113424-69-4 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
Clé InChI |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Synonymes |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)










